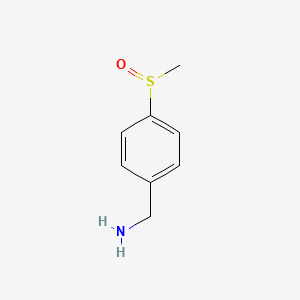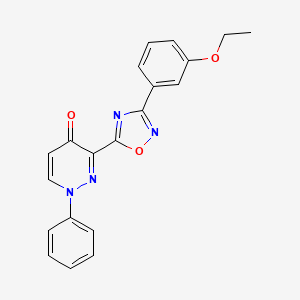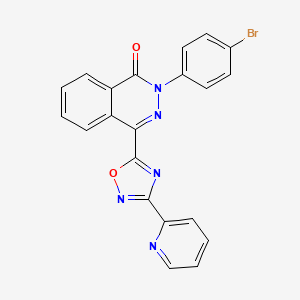
Hexahydro-1H-isoindol-4(2H)-one
Overview
Description
Hexahydro-1H-isoindol-4(2H)-one is a heterocyclic organic compound with a unique structure that includes a six-membered ring containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexahydro-1H-isoindol-4(2H)-one can be synthesized through several methods. One common approach involves the reduction of phthalimide derivatives. For instance, the reduction of 1,2,3,6-tetrahydrophthalimide using lithium aluminum hydride (LiAlH4) can yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of phthalimide derivatives under controlled conditions. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Hexahydro-1H-isoindol-4(2H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoindole derivatives.
Reduction: Further reduction can lead to the formation of more saturated compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Isoindole derivatives.
Reduction: More saturated nitrogen-containing compounds.
Substitution: Various substituted isoindolones depending on the substituent used.
Scientific Research Applications
Hexahydro-1H-isoindol-4(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of polymers and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which hexahydro-1H-isoindol-4(2H)-one exerts its effects involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the treatment of diseases .
Comparison with Similar Compounds
Hexahydro-1H-isoindol-4(2H)-one can be compared with other similar compounds such as:
Hexahydro-1H-isoindole: Similar structure but lacks the carbonyl group.
Isoindoline: A fully saturated derivative without the carbonyl group.
Phthalimide: The parent compound from which this compound is derived.
Uniqueness: this compound is unique due to its specific ring structure and the presence of a carbonyl group, which imparts distinct reactivity and potential for various applications .
Properties
IUPAC Name |
1,2,3,3a,5,6,7,7a-octahydroisoindol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-3-1-2-6-4-9-5-7(6)8/h6-7,9H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXMXYKDFFAEKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B3218371.png)
![2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B3218377.png)
![N-benzyl-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3218385.png)

![N-(2,5-dimethylphenyl)-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide](/img/structure/B3218392.png)

![7-Chloro-2-ethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3218403.png)
![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)propanamide](/img/structure/B3218404.png)

![3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3-ethoxypropyl)propanamide](/img/structure/B3218420.png)
![2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(propan-2-yl)phenyl]methyl}acetamide](/img/structure/B3218433.png)
![2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B3218437.png)

![N'-[(E)-(4-chlorophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B3218453.png)
